molecular formula C19H19N3O2S2 B4109938 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide

Cat. No.: B4109938
M. Wt: 385.5 g/mol
InChI Key: VNCRVUAMKBMFID-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide is a complex organic compound that features a benzothiazole ring, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory methods to increase yield and purity, possibly incorporating continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Solvents such as acetonitrile, dichloromethane, and ethanol are frequently used .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The benzothiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-benzothiazol-2-ylthio)-1-(4-methoxyphenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dimethoxyphenyl)ethanone
  • 2-(1,3-benzothiazol-2-ylthio)-1-(3,4-dichlorophenyl)ethanone

Uniqueness

What sets 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide apart from similar compounds is the presence of the morpholine ring, which can enhance its solubility and bioavailability. Additionally, the specific arrangement of functional groups in this compound may confer unique biological activities that are not observed in its analogs .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(2-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S2/c23-18(13-25-19-21-15-6-2-4-8-17(15)26-19)20-14-5-1-3-7-16(14)22-9-11-24-12-10-22/h1-8H,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCRVUAMKBMFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide
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2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide
Reactant of Route 6
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-(morpholin-4-yl)phenyl]acetamide

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